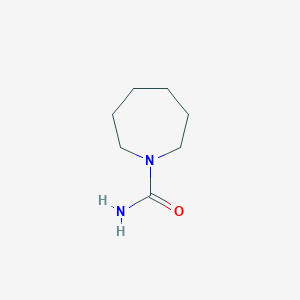
3-甲基-1,2,5-噁二唑
描述
3-Methyl-1,2,5-oxadiazole is a heterocyclic aromatic compound belonging to the oxadiazole family. It consists of a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms, with a methyl group attached to one of the carbon atoms. This compound is known for its diverse applications in various fields, including medicinal chemistry, material science, and high-energy materials.
科学研究应用
3-Methyl-1,2,5-oxadiazole has a wide range of scientific research applications:
作用机制
Target of Action
3-Methyl-1,2,5-oxadiazole is a heterocyclic compound that has been shown to interact with various targets. It has been reported to be a potent CB2 receptor agonist . The CB2 receptor is primarily found in the peripheral nervous system and plays a key role in modulating immune response . Additionally, oxadiazole derivatives have shown potential towards inhibition of Acinetobacter baumannii and indoleamine-2,3-dioxygenase 1 (IDO1), which enhances anti-tumor potency .
Mode of Action
It is known that oxadiazole derivatives can interact with their targets via numerous non-covalent interactions . For instance, as a CB2 receptor agonist, 3-Methyl-1,2,5-oxadiazole may bind to the receptor and trigger a series of intracellular events, leading to changes in cell function .
Biochemical Pathways
The biochemical pathways affected by 3-Methyl-1,2,5-oxadiazole are likely to be diverse, given its multiple targets. For example, by acting as a CB2 receptor agonist, it may influence the endocannabinoid system, which plays a role in immune regulation, pain sensation, and inflammation . Furthermore, by inhibiting IDO1, it may affect the kynurenine pathway, which is involved in immune response and has been implicated in cancer immunosuppression .
Pharmacokinetics
Oxadiazole derivatives are generally known for their chemical and heat resistance , which may contribute to their stability and bioavailability
Result of Action
The molecular and cellular effects of 3-Methyl-1,2,5-oxadiazole’s action would depend on its specific targets and the context in which it is used. As a CB2 receptor agonist, it may modulate immune response, potentially reducing inflammation and pain . Its inhibition of IDO1 could potentially enhance anti-tumor potency by modulating the immune response .
Action Environment
The action, efficacy, and stability of 3-Methyl-1,2,5-oxadiazole can be influenced by various environmental factors. For instance, the pH and temperature of the environment could potentially affect the compound’s stability and activity . Additionally, the presence of other substances in the environment could potentially interact with 3-Methyl-1,2,5-oxadiazole, affecting its action .
生化分析
Biochemical Properties
3-Methyl-1,2,5-oxadiazole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 3-Methyl-1,2,5-oxadiazole has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, it can bind to specific proteins, altering their conformation and activity. These interactions are often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Cellular Effects
The effects of 3-Methyl-1,2,5-oxadiazole on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Methyl-1,2,5-oxadiazole can modulate the activity of key signaling molecules, leading to altered cellular responses. It also affects the expression of various genes involved in cell growth, differentiation, and apoptosis. Furthermore, 3-Methyl-1,2,5-oxadiazole impacts cellular metabolism by inhibiting or activating enzymes that regulate metabolic pathways .
Molecular Mechanism
At the molecular level, 3-Methyl-1,2,5-oxadiazole exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, 3-Methyl-1,2,5-oxadiazole has been shown to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-1,2,5-oxadiazole have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation. Long-term studies have shown that 3-Methyl-1,2,5-oxadiazole can have sustained effects on cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of 3-Methyl-1,2,5-oxadiazole vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects, such as anti-inflammatory and anticancer activities. At higher doses, 3-Methyl-1,2,5-oxadiazole can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent and can be mitigated by adjusting the dosage .
Metabolic Pathways
3-Methyl-1,2,5-oxadiazole is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing their activity and the overall metabolic flux. For example, 3-Methyl-1,2,5-oxadiazole can inhibit the activity of certain cytochrome P450 enzymes, affecting the metabolism of other compounds. Additionally, it can alter the levels of specific metabolites, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-Methyl-1,2,5-oxadiazole is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes. Once inside the cell, 3-Methyl-1,2,5-oxadiazole can accumulate in certain compartments, such as the cytoplasm and nucleus, where it exerts its effects .
Subcellular Localization
The subcellular localization of 3-Methyl-1,2,5-oxadiazole is critical for its activity and function. It has been found to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum. This localization is often mediated by targeting signals and post-translational modifications that direct 3-Methyl-1,2,5-oxadiazole to these compartments. The subcellular localization of 3-Methyl-1,2,5-oxadiazole can influence its interactions with other biomolecules and its overall biological activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,2,5-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of N-acetylbenzamides with hydroxylamine hydrochloride in the presence of pyridine, which leads to the formation of 3-methyl-5-phenyl-1,2,4-oxadiazole . Another method involves the use of hydrazides with methyl ketones, employing bases like potassium carbonate to achieve cyclization .
Industrial Production Methods
Industrial production of 3-Methyl-1,2,5-oxadiazole may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The choice of reagents and conditions is crucial to ensure efficient production while minimizing by-products and waste.
化学反应分析
Types of Reactions
3-Methyl-1,2,5-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to different functionalized derivatives.
Substitution: The methyl group and other positions on the ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
相似化合物的比较
3-Methyl-1,2,5-oxadiazole can be compared with other oxadiazole isomers, such as:
- 1,2,4-Oxadiazole
- 1,3,4-Oxadiazole
- 1,2,3-Oxadiazole
These isomers differ in the positions of the nitrogen atoms within the ring, leading to variations in their chemical properties and applications .
属性
IUPAC Name |
3-methyl-1,2,5-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O/c1-3-2-4-6-5-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBILDQZWYMFRNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399433 | |
| Record name | 3-methyl-1,2,5-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26178-14-3 | |
| Record name | 3-methyl-1,2,5-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1,2,5-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Methoxy-2-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1599089.png)


![6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1599092.png)



![3-[2-[2-[(3-Ethyl-5-methyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B1599098.png)




